1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one
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Overview
Description
1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a compound with significant interest in the field of medicinal chemistry. It is characterized by its unique structure, which includes a pyridazine ring substituted with a nitrophenyl and a trifluoromethyl group. This compound has a molecular weight of 311.22 and a molecular formula of C13H8F3N3O3 .
Preparation Methods
The synthesis of 1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves several steps. One common synthetic route includes the reaction of 2-nitrophenylhydrazine with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the desired pyridazine derivative . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one can be compared with other pyridazine derivatives, such as:
1-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one: This compound has a similar structure but with a chlorophenyl group instead of a nitrophenyl group, leading to different reactivity and biological activity.
1-[6-(2-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one: The presence of a methyl group instead of a nitro group results in different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8F3N3O3 |
---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-[6-(2-nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C13H8F3N3O3/c1-7(20)12-9(13(14,15)16)6-10(17-18-12)8-4-2-3-5-11(8)19(21)22/h2-6H,1H3 |
InChI Key |
SRYDVHJRHXQUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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